
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Description
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (6,7-DMTHIQ) is a heterocyclic alkaloid derivative with a tetrahydroisoquinoline backbone substituted with methoxy groups at positions 6 and 7. It serves as a key pharmacophore in medicinal chemistry due to its versatility in targeting enzymes, receptors, and transporters. Synthesized via chiral aminoacetaldehyde acetal intermediates and Pomeranz–Fritsch–Bobbitt cyclization , 6,7-DMTHIQ has demonstrated diverse pharmacological activities, including analgesia, anti-inflammatory effects , sigma-2 receptor (σ2R) modulation , and inhibition of HIV-1 reverse transcriptase . Its structural flexibility allows for modifications that enhance selectivity and potency across therapeutic targets.
Propriétés
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h5-6,12H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIXWJHURKEBMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNCCC2=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2328-12-3 (mono-hydrochloride) | |
Record name | Heliamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70169835 | |
Record name | Heliamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1745-07-9 | |
Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1745-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heliamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heliamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization
The Petasis reaction, followed by Pomeranz–Fritsch–Bobbitt cyclization, represents a versatile two-step strategy for constructing the tetrahydroisoquinoline core. In this approach, N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one is synthesized via the Petasis reaction using 3,4-dimethoxyphenylboronic acid, glyoxylic acid, and morpholine . The intermediate morpholinone derivative undergoes cyclization under acidic conditions (e.g., HCl in ethanol) to yield this compound-1-carboxylic acid .
Critical to this method is the stereochemical control during the Pomeranz–Fritsch–Bobbitt step, which influences the final product’s enantiomeric purity. Recent modifications have employed chiral auxiliaries or asymmetric catalysis to enhance selectivity, achieving enantiomeric excess (ee) values exceeding 90% in model systems . However, the necessity for multiple purification steps and the use of boronic acids limit its cost-effectiveness for large-scale applications.
One-Pot Formylation–Cyclization Strategy
A patent by CN110845410A discloses a streamlined one-pot synthesis starting from 3,4-dimethoxyphenethylamine. The process involves sequential formylation, oxalyl chloride-mediated activation, and phosphotungstic acid-catalyzed cyclization (Fig. 1). Ethyl formate serves as the formylation reagent, reacting with 3,4-dimethoxyphenethylamine at reflux to generate an intermediate N-formyl derivative . Subsequent treatment with oxalyl chloride in dichloromethane facilitates chloride displacement, followed by ring closure catalyzed by phosphotungstic acid in methanol .
Table 1: Optimization of One-Pot Synthesis
Parameter | Optimal Condition | Yield (%) | Purity (%) |
---|---|---|---|
Formylation Reagent | Ethyl formate | 80 | 99.1 |
Catalyst Loading | 0.1 wt% PTA | 78 | 98.9 |
Solvent | Dichloromethane/MeOH | 75 | 99.0 |
This method achieves a yield of 80% with >99% purity, significantly reducing waste and operational complexity compared to multi-step protocols . The use of phosphotungstic acid (PTA) as a heterogeneous catalyst enables easy recovery and reuse, enhancing the process’s green chemistry metrics.
Enantioselective Synthesis via Chiral Ammonium Salts
Urunbaeva et al. demonstrated an enantioselective route starting from homoveratrylamine and racemic lactic acid. The reaction proceeds through N-(3,4-dimethoxyphenethyl)-2-hydroxypropanamide, which is treated with POCl₃ to form a chlorinated intermediate . Sodium borohydride reduction followed by HCl-mediated crystallization yields 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride as a mixture of RR and SS enantiomers .
X-ray diffraction analysis confirmed the formation of hydrogen-bonded dimers bridged by chloride anions, with weak C–H⋯Cl interactions stabilizing the crystal lattice . Despite moderate yields (59%), this method provides critical insights into stereochemical outcomes, enabling the targeted synthesis of enantiopure derivatives for pharmacological studies.
Method | Catalyst | Solvent | Yield (%) | Purity (%) |
---|---|---|---|---|
Petasis–PFB | HCl | Ethanol | 65 | 97 |
One-Pot | PTA | Dichloromethane | 80 | 99.1 |
Enantioselective | POCl₃/NaBH₄ | Benzene/MeOH | 59 | 98 |
Friedel–Crafts | AlCl₃ | Dichloromethane | 92 | 99.5 |
Industrial-Scale Considerations
The one-pot and Friedel–Crafts methods exhibit superior scalability, with reduced solvent consumption and catalyst recyclability . In contrast, enantioselective synthesis remains limited to laboratory-scale applications due to lower yields and higher costs . Regulatory requirements for chiral purity in pharmaceuticals may drive further optimization of asymmetric routes, particularly for antitumor or CNS-targeted derivatives.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: More saturated tetrahydroisoquinoline derivatives.
Substitution: N-alkyl or N-acyl tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
Pharmaceutical Development
Therapeutic Potential in Neurological Disorders
DMTHIQ has been investigated for its potential therapeutic effects in treating neurological disorders. Its role as a sigma-2 receptor ligand indicates possible applications in drug formulation for conditions such as anxiety and depression. Studies have shown that DMTHIQ derivatives exhibit high binding affinities for sigma-2 receptors, which are implicated in various neuropsychiatric disorders .
Case Study: Sigma-2 Receptor Ligands
A study synthesized several DMTHIQ derivatives and evaluated their affinities for sigma-1 and sigma-2 receptors. Compounds demonstrated K_i values ranging from 5 to 6 nM for sigma-2 receptors and showed moderate anticancer activities against specific cancer cell lines, indicating their dual potential in both neurological and oncological applications .
Neuroscience Research
Understanding Neurotransmitter Systems
DMTHIQ serves as a valuable tool in neuroscience research to investigate neurotransmitter systems. Its ability to modulate receptor activity aids researchers in understanding the underlying mechanisms of mental health conditions .
Natural Product Synthesis
Building Block for Bioactive Molecules
The compound is utilized in the synthesis of other bioactive molecules, facilitating the development of new natural products with medicinal properties. Its structural characteristics make it an essential precursor in organic synthesis pathways aimed at creating complex isoquinoline derivatives .
Analytical Chemistry
Development of Analytical Methods
DMTHIQ is employed in analytical chemistry to develop methods for detecting and quantifying isoquinoline derivatives. This application enhances the accuracy of chemical analyses across various samples, including biological matrices .
Drug Interaction Studies
Evaluating Drug Safety and Efficacy
Researchers utilize DMTHIQ to study drug interactions critical for ensuring the safety and efficacy of new medications. Understanding how DMTHIQ interacts with other drugs can inform clinical practices and therapeutic strategies .
Cancer Therapeutics
Antiproliferative Actions
Recent studies have evaluated derivatives of DMTHIQ for their antiproliferative actions against cancer cells. For instance, a derivative was shown to exhibit protective effects on liver tissues and restore normal cellular architecture in hepatocellular carcinoma models . These findings suggest that DMTHIQ could be further developed as a candidate for anticancer therapies.
Summary Table of Applications
Application Area | Details |
---|---|
Pharmaceutical Development | Potential treatments for neurological disorders; sigma-2 receptor ligands |
Neuroscience Research | Modulation of neurotransmitter systems |
Natural Product Synthesis | Building block for bioactive molecules |
Analytical Chemistry | Methods for detecting isoquinoline derivatives |
Drug Interaction Studies | Evaluating interactions critical for drug safety |
Cancer Therapeutics | Antiproliferative effects against cancer cells |
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit HIV-1 reverse transcriptase by binding to the enzyme and preventing its activity . Additionally, it may interact with sigma-2 receptors, which are involved in various cellular processes, including cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Comparison with Structural and Functional Analogs
Structural Analogs in Enzyme Inhibition
ADAMTS-4 Inhibitors: In studies targeting ADAMTS-4 (a disintegrin and metalloproteinase with thrombospondin motifs), 6,7-DMTHIQ derivatives were compared with non-methoxy-substituted tetrahydroisoquinolines. Removing the 6,7-dimethoxy groups (e.g., compound 2d) retained or improved inhibitory activity (IC50: 1.8–3.3 μM), suggesting methoxy substituents are dispensable for this target .
HIV-1 Reverse Transcriptase (RT): 6,7-DMTHIQ derivatives designed as non-nucleoside RT inhibitors (NNRTIs) showed competitive inhibition (IC50 values in nanomolar range), outperforming simpler tetrahydroisoquinolines lacking methoxy groups, which exhibited reduced binding affinity .
Table 1: Activity of Tetrahydroisoquinoline Derivatives in Enzyme Inhibition
Pharmacological Activity vs. Standard Drugs
Analgesic and Anti-Inflammatory Effects: 6,7-DMTHIQ derivatives, such as 1-(4’-dimethylaminophenyl)-6,7-DMTHIQ hydrochloride, demonstrated superior analgesic efficacy compared to diclofenac sodium and metamizole. At 0.5 mg/kg, its anti-inflammatory effect was 3.3× stronger than diclofenac in acute arthritis models .
Cardiotonic Effects: In rat heart models, 1-aryl-6,7-DMTHIQ derivatives showed potent positive inotropic effects (EC50: 14.6 μM), outperforming dihydroquercetin (EC50: 21.2 μM) .
Table 2: Pharmacological Comparison with Standard Drugs
Neurotoxicity and Parkinson’s Disease Link
6,7-DMTHIQ shares structural similarities with neurotoxic isoquinolines. N-methylation of dopamine-derived 6,7-dihydroxyisoquinolines generates metabolites analogous to MPTP/MPP+, which induce dopaminergic neuron death.
Sigma-2 Receptor (σ2R) Selectivity
6,7-DMTHIQ is a privileged scaffold for σ2R ligands. Derivatives like A011 (IC50: <10 nM) showed >100× selectivity over σ1R, enabling applications in cancer diagnostics and overcoming multidrug resistance (MDR) via ABCB1/ABCG2 transporter modulation . Simplifying the structure (e.g., removing benzamide moieties) retained σ2R affinity but reduced cytotoxicity .
Table 3: σ2R Ligand Activity of 6,7-DMTHIQ Derivatives
Compound | σ2R Affinity (Ki) | σ1R Selectivity (σ2/σ1) | Key Modification | Reference |
---|---|---|---|---|
A011 | 8.2 nM | >100× | 6,7-DMTHIQ + indole | |
RM273 | 12 nM | >50× | Fluorinated indole linker |
Role of Methoxy Substituents
The 6,7-dimethoxy groups are critical for certain activities:
Contradictory Findings and Limitations
- ADAMTS-4 Inhibition: Methoxy groups are non-essential for activity, contrasting with their necessity in σ2R ligands .
Activité Biologique
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTIQ) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, analgesic and anti-inflammatory effects, and interactions with neurotransmitter systems.
Anticancer Activity
Recent studies have highlighted the potential of DMTIQ as an anticancer agent. A notable study investigated its antiproliferative effects in a colorectal cancer model induced by dimethylhydrazine (DMH) in albino Wistar rats. The compound was administered at doses of 10 and 25 mg/kg for 15 days. Key findings include:
- Histopathological Analysis : DMTIQ demonstrated protective action against DMH-induced colon cancer, as evidenced by histopathological examinations.
- Biochemical Markers : The treatment significantly reduced levels of interleukin-6 (IL-6), a pro-inflammatory cytokine associated with tumor progression. ELISA results showed that DMTIQ notably decreased IL-6 concentrations compared to IL-2 and COX-2 levels.
- Gene Expression : Quantitative analysis revealed that DMTIQ inhibited the overexpression of genes involved in the IL-6/JAK2/STAT3 signaling pathway, which is crucial for cancer cell survival and proliferation .
Table 1: Summary of Anticancer Effects
Parameter | Control (DMH) | DMTIQ 10 mg/kg | DMTIQ 25 mg/kg |
---|---|---|---|
IL-6 Concentration (pg/mL) | High | Moderate | Low |
JAK2 Activation | High | Moderate | Low |
STAT3 Phosphorylation | High | Moderate | Low |
Analgesic and Anti-inflammatory Effects
DMTIQ has also been evaluated for its analgesic and anti-inflammatory properties. A study assessed its efficacy using thermal and chemical pain models:
- Analgesic Activity : In the hot plate test, DMTIQ significantly increased the pain threshold at various doses. For instance:
- At 0.5 mg/kg, the analgesic effect was found to be 147.1% greater than baseline.
- Anti-inflammatory Activity : The compound exhibited pronounced anti-inflammatory effects in models of acute inflammatory arthritis, demonstrating a threefold increase in efficacy compared to diclofenac sodium at a dose of 0.5 mg/kg .
Table 2: Analgesic Activity Comparison
Dose (mg/kg) | Pain Threshold Increase (%) |
---|---|
0.1 | 51.8 |
0.5 | 147.1 |
1.0 | 116.0 |
Diclofenac | 44.4 |
Neurotransmitter Interactions
DMTIQ's interaction with neurotransmitter systems has been explored, particularly regarding its role as an orexin-2 receptor antagonist:
- Mechanism of Action : As a selective non-peptidic antagonist for orexin receptors, DMTIQ may influence wakefulness and cognitive functions without significant side effects typically associated with other antagonists.
- Cognitive Implications : The modulation of orexin signaling suggests potential therapeutic applications in sleep disorders and cognitive impairments .
Q & A
Q. How do stereochemical variations impact anticonvulsant or neuroprotective activity?
- Methodological Answer : Enantioselective synthesis (e.g., catalytic C1-alkynylation) produces derivatives like (S)-trolline with distinct AMPAR antagonism. In vivo seizure models (e.g., maximal electroshock) and ex vivo electrophysiology (hippocampal slices) correlate stereochemistry with efficacy. Diastereomer ratios are controlled via NaBH₄ reduction and crystallization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.